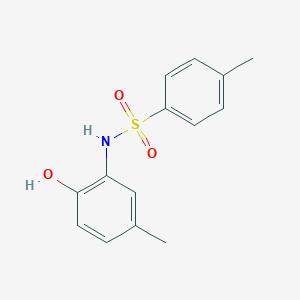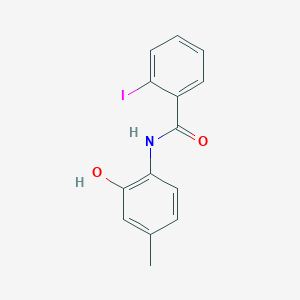![molecular formula C27H23ClN2O3 B290533 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as Compound A, is a novel small molecule that has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is not fully understood, but it is believed to target multiple pathways involved in cancer and inflammation. 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anti-cancer activity. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In terms of inflammation, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to protect against oxidative stress and neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is its potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for drug development. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A. One area of interest is the development of more potent and selective analogs of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A for use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A and its potential use in treating neurological disorders. Furthermore, studies are needed to assess the safety and efficacy of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A in animal models and clinical trials. Finally, studies are needed to determine the optimal dosing and administration of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A for use in human patients.
Métodos De Síntesis
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is synthesized through a multi-step process that involves the coupling of 4-chloro-3-nitrobenzamide and 3,5-dimethylphenylboronic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-naphthyloxyacetic acid to form 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C27H23ClN2O3 |
|---|---|
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C27H23ClN2O3/c1-17-11-18(2)13-22(12-17)29-27(32)21-8-10-24(28)25(15-21)30-26(31)16-33-23-9-7-19-5-3-4-6-20(19)14-23/h3-15H,16H2,1-2H3,(H,29,32)(H,30,31) |
Clave InChI |
ABSQLBSWLNDGFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)

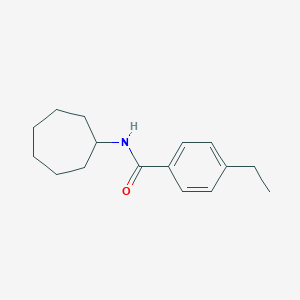
![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
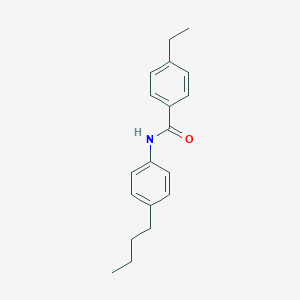
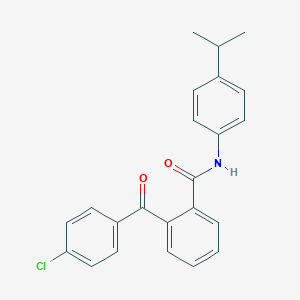



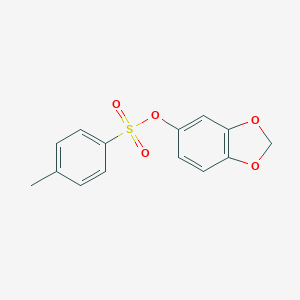
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)
